N-(Rubicen-5-YL)benzamide
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Overview
Description
N-(Rubicen-5-YL)benzamide is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Rubicen-5-YL)benzamide typically involves the condensation of rubicen-5-amine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(Rubicen-5-YL)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where nucleophiles replace the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or other derivatives.
Scientific Research Applications
N-(Rubicen-5-YL)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(Rubicen-5-YL)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The compound may also interfere with cellular signaling pathways, leading to changes in cell behavior. For example, it may induce apoptosis in cancer cells by activating caspases and other apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-(Pyrimidin-2-yl)benzamide: A derivative with a pyrimidine ring attached to the benzamide structure.
N-(2-Hydroxy-4-nitrophenyl)benzamide: A derivative with hydroxyl and nitro groups attached to the benzamide structure
Uniqueness
N-(Rubicen-5-YL)benzamide is unique due to the presence of the rubicen-5-yl group, which imparts specific chemical and biological properties
Properties
CAS No. |
922184-93-8 |
---|---|
Molecular Formula |
C33H19NO |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-rubicen-5-ylbenzamide |
InChI |
InChI=1S/C33H19NO/c35-33(19-8-2-1-3-9-19)34-20-16-17-25-28(18-20)24-13-7-15-26-29-22-11-5-4-10-21(22)23-12-6-14-27(30(23)29)32(25)31(24)26/h1-18H,(H,34,35) |
InChI Key |
PPHCGQLKXZCWHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C4=C5C3=CC=CC5=C6C7=CC=CC=C7C8=C6C4=CC=C8 |
Origin of Product |
United States |
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